molecular formula C12H20N2O3S B14394324 3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid CAS No. 88389-16-6

3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid

Cat. No.: B14394324
CAS No.: 88389-16-6
M. Wt: 272.37 g/mol
InChI Key: AROIUXCBGAGXMX-UHFFFAOYSA-N
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Description

3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propane chain ending in a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenylpropylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, altering their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid: shares similarities with other amine-containing compounds such as aniline derivatives and sulfonic acid-containing compounds like sulfanilic acid.

Uniqueness

What sets this compound apart is its unique combination of an amino group, a phenyl ring, and a sulfonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88389-16-6

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

3-[3-(3-aminophenyl)propylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H20N2O3S/c13-12-6-1-4-11(10-12)5-2-7-14-8-3-9-18(15,16)17/h1,4,6,10,14H,2-3,5,7-9,13H2,(H,15,16,17)

InChI Key

AROIUXCBGAGXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCNCCCS(=O)(=O)O

Origin of Product

United States

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